

An In-depth Technical Guide to the Chemical Structure and Properties of Octalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octalene

Cat. No.: B1200738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene is a fascinating polycyclic hydrocarbon that has intrigued organic chemists due to its unique structure, comprised of two fused eight-membered rings. This technical guide provides a comprehensive overview of the core chemical and physical properties of **octalene**, its synthesis, and its notable reactivity, with a focus on providing detailed information for researchers in the chemical and pharmaceutical sciences.

Chemical Structure

Octalene, with the IUPAC name bicyclo[6.6.0]tetradeca-1,3,5,7,9,11,13-heptaene, is a carbobicyclic parent compound.^[1] Its structure consists of two fused cyclooctatetraene rings. The molecule has the chemical formula C₁₄H₁₂.^[2] Theoretical studies have investigated both planar and nonplanar structures of **octalene**, with experimental evidence from ¹³C-NMR spectra at various temperatures indicating a nonplanar conformation.

Caption: 2D representation of the chemical structure of **octalene**.

Physical and Chemical Properties

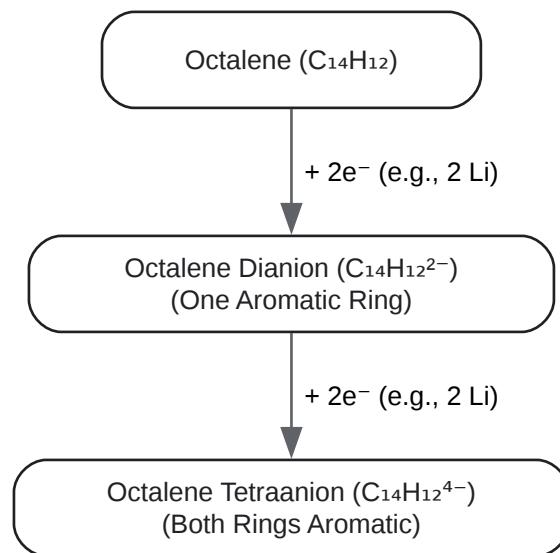
Octalene is a lemon-yellow hydrocarbon that is reported to be highly sensitive to air. A summary of its key physical and chemical properties is provided in the tables below. It is

important to note that some of the available data is based on calculations rather than experimental measurements.

Table 1: General and Physical Properties of **Octalene**


Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂	[2]
Molar Mass	180.25 g/mol	[2]
CAS Number	257-55-6	[2]
Appearance	Lemon-yellow hydrocarbon	
Melting Point	294.10 K (Calculated)	
Boiling Point	580.78 K (Calculated)	
Enthalpy of Formation (ΔfH°gas)	551.50 kJ/mol	
Enthalpy of Fusion (ΔfusH°)	17.12 kJ/mol (Calculated)	
Enthalpy of Vaporization (ΔvapH°)	51.95 kJ/mol (Calculated)	

Table 2: Spectral Data for **Octalene**


Spectral Data Type	Key Features	Source
¹ H NMR	Complex spectrum with signals in the olefinic region. Specific chemical shifts are not readily available in the public domain.	
¹³ C NMR	The temperature dependence of the spectrum indicates mutually independent inversions of the cyclooctatetraene and the cyclooctatriene fragments. At +120 °C, +25 °C, and -150 °C, the spectra have been used to rule out a structure with a central double bond and an aromatic form.	
Infrared (IR)	Expected to show characteristic C-H stretching and bending frequencies for alkenes, as well as C=C stretching absorptions. Specific experimental data is not readily available.	
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be expected at m/z = 180. Fragmentation patterns would likely involve rearrangements and loss of hydrocarbon fragments. Specific experimental data is not readily available.	

Synthesis of Octalene

The first synthesis of **octalene** was reported by Vogel and coworkers in 1977. The synthesis is described as a multi-step process starting from a tetrahydronaphthalene derivative. While the full detailed experimental protocol from the original publication is not readily accessible, the general synthetic strategy can be outlined.

Logical Flowchart for a Plausible Octalene Synthesis

Formation of Octalene Anions

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Octalene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1200738#octalene-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1200738#octalene-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com